molecular formula C10H10N2O3 B13490205 (E)-3-(6-Acetamidopyridin-3-YL)acrylic acid

(E)-3-(6-Acetamidopyridin-3-YL)acrylic acid

Cat. No.: B13490205
M. Wt: 206.20 g/mol
InChI Key: LBEPNLIADKHBQQ-HWKANZROSA-N
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Description

(E)-3-(6-Acetamidopyridin-3-YL)acrylic acid is an organic compound that features a pyridine ring substituted with an acetamido group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-Acetamidopyridin-3-YL)acrylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Acetamido Group: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where a halogenated pyridine derivative reacts with acrylic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-Acetamidopyridin-3-YL)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the acrylic acid moiety to a saturated carboxylic acid.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Saturated carboxylic acids.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(E)-3-(6-Acetamidopyridin-3-YL)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(6-Acetamidopyridin-3-YL)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(6-Acetamidopyridin-3-YL)acrylic acid is unique due to its combination of a pyridine ring, acetamido group, and acrylic acid moiety, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(E)-3-(6-acetamidopyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C10H10N2O3/c1-7(13)12-9-4-2-8(6-11-9)3-5-10(14)15/h2-6H,1H3,(H,14,15)(H,11,12,13)/b5-3+

InChI Key

LBEPNLIADKHBQQ-HWKANZROSA-N

Isomeric SMILES

CC(=O)NC1=NC=C(C=C1)/C=C/C(=O)O

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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